

physical and chemical properties of 1-Isopropyl-3-phenylurea

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Compound of Interest

Compound Name: 1-Isopropyl-3-phenylurea

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An In-depth Technical Guide to 1-Isopropyl-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Isopropyl-3-phenylurea**. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its herbicidal mode of action.

Core Properties of 1-Isopropyl-3-phenylurea

1-Isopropyl-3-phenylurea, a member of the phenylurea class of compounds, possesses a range of physicochemical properties relevant to its application and study.

Table 1: Physical and Chemical Properties of **1-Isopropyl-3-phenylurea**

Property	Value	Source
IUPAC Name	1-isopropyl-3-phenylurea	N/A
Synonyms	N-Isopropyl-N'-phenylurea, IPU	N/A
Molecular Formula	$C_{10}H_{14}N_2O$	[1]
Molecular Weight	178.23 g/mol	[1]
Melting Point	155-157 °C	[2]
Boiling Point	Data not available	N/A
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and ethyl acetate. [3] Quantitative data not available.	N/A
pKa	Data not available	N/A
LogP	Data not available	N/A

Synthesis and Characterization

The synthesis of **1-Isopropyl-3-phenylurea** is typically achieved through the reaction of phenyl isocyanate with isopropylamine. The structural confirmation of the synthesized compound relies on various spectroscopic techniques.

Experimental Protocols

Synthesis of **1-Isopropyl-3-phenylurea**[\[2\]](#)[\[4\]](#)

This protocol outlines a general method for the synthesis of N'-substituted ureas, adapted for **1-Isopropyl-3-phenylurea**.

- Materials: Phenyl isocyanate, isopropylamine, anhydrous tetrahydrofuran (THF), ethyl acetate (EtOAc), water, anhydrous sodium sulfate (Na_2SO_4), ice.

- Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.0 mmol) in anhydrous THF (5 mL).
- Slowly add phenyl isocyanate (1.0 mmol) to the solution while stirring.
- Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

- Sample Preparation: Dissolve 5-10 mg of **1-Isopropyl-3-phenylurea** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer. For ^{13}C NMR, a proton-decoupled experiment is typically performed.
- Expected ^1H NMR Signals: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the N-H protons of the urea linkage.[6]
- Expected ^{13}C NMR Signals: The spectrum will show distinct signals for the carbonyl carbon of the urea, the carbons of the phenyl ring, and the carbons of the isopropyl group.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy[5]

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr). Form a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .
- Expected Absorption Bands: The spectrum will exhibit characteristic bands for N-H stretching (around 3300-3400 cm^{-1}), C=O stretching of the urea group (around 1630-1680 cm^{-1}), and C-N stretching, as well as bands corresponding to the aromatic ring.[7][8]

Mass Spectrometry (MS)[5]

- Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
- Data Analysis: The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. The fragmentation pattern will provide structural information, with characteristic fragments arising from the cleavage of the urea linkage and the isopropyl group.

Biological Activity: Herbicidal Mode of Action

1-Isopropyl-3-phenylurea belongs to the phenylurea class of herbicides, which act by inhibiting photosynthesis in susceptible plants.[9]

Mechanism of Photosystem II Inhibition

The primary target of phenylurea herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. [9][10] These herbicides bind to the D1 protein within the PSII complex, specifically at the QB-binding niche.[10] This binding blocks the electron flow from the primary quinone acceptor (QA) to plastoquinone (PQ), thereby interrupting the production of ATP and NADPH necessary for carbon fixation.[10] The blockage of electron transport leads to the generation of reactive oxygen species, causing cellular damage and ultimately plant death.[10]

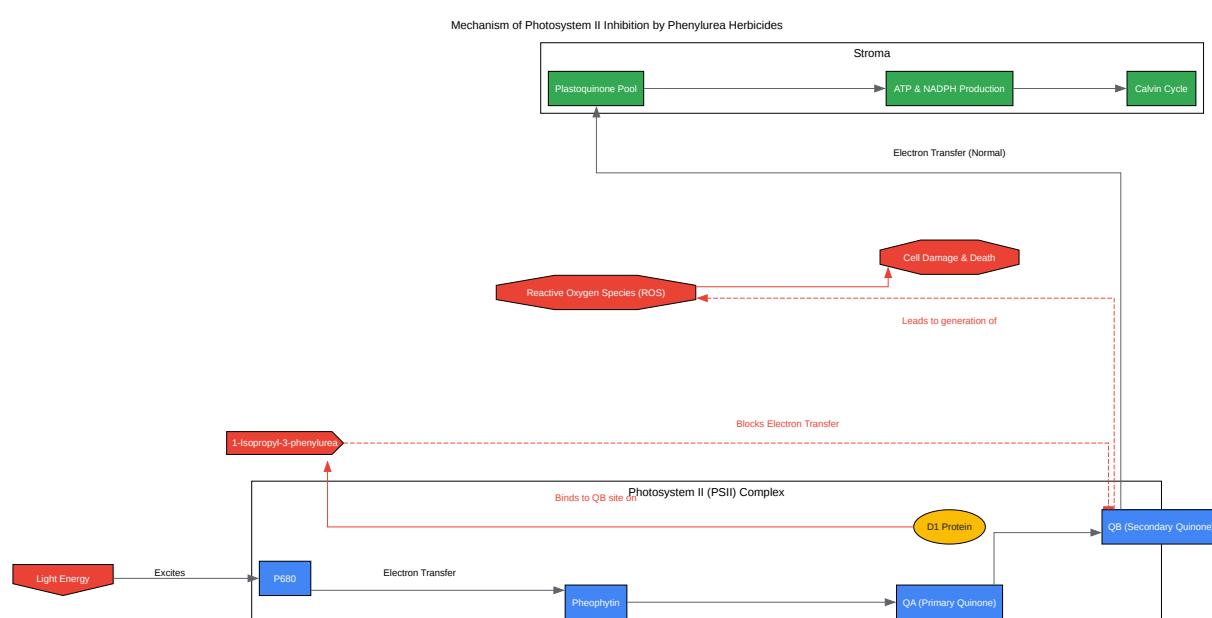
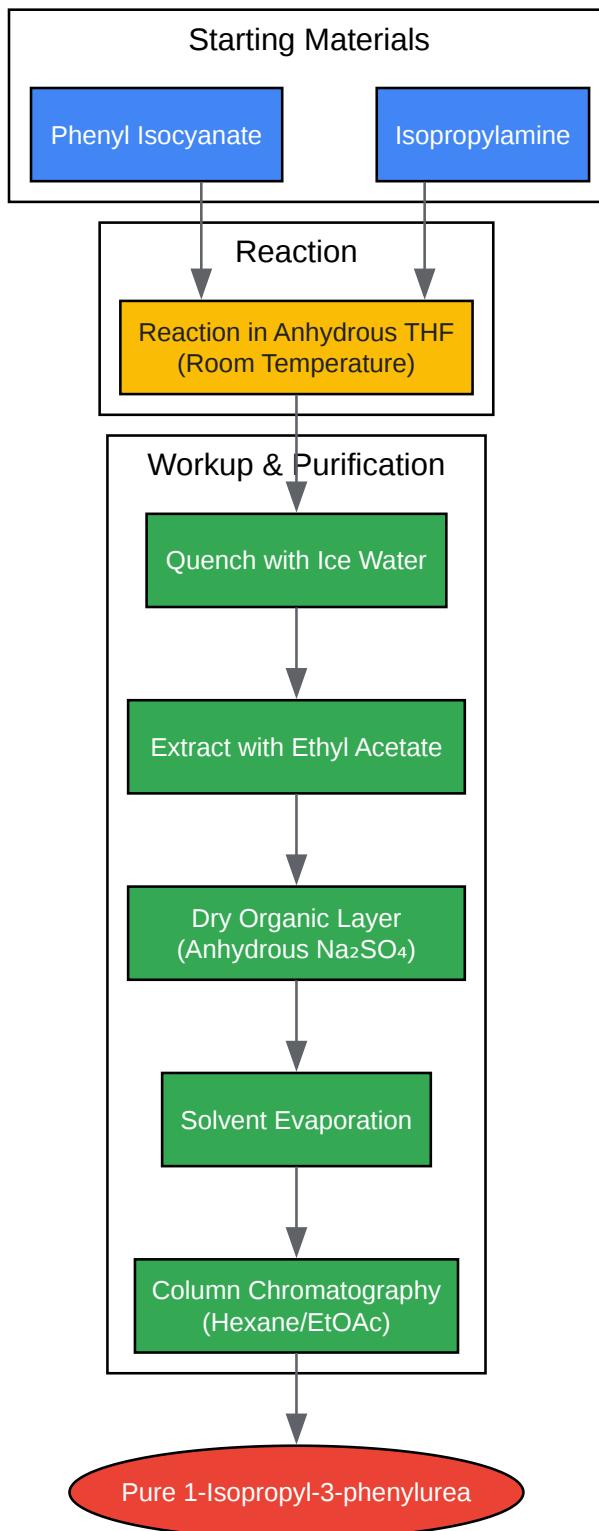
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Figure 1: Photosystem II Inhibition by **1-Isopropyl-3-phenylurea**.

Synthesis Workflow

The synthesis of **1-Isopropyl-3-phenylurea** follows a straightforward nucleophilic addition reaction. The workflow from starting materials to the purified product is outlined below.

Synthesis Workflow of 1-Isopropyl-3-phenylurea

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